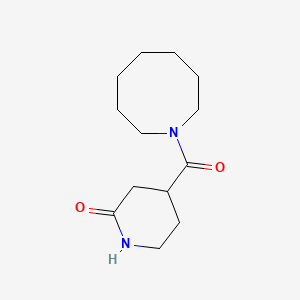

4-(Azocane-1-carbonyl)piperidin-2-one

Description

Properties

IUPAC Name |

4-(azocane-1-carbonyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c16-12-10-11(6-7-14-12)13(17)15-8-4-2-1-3-5-9-15/h11H,1-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASRHYIFAGLZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C2CCNC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The piperidin-2-one scaffold is a common feature in drug discovery. Below is a comparative analysis of 4-(Azocane-1-carbonyl)piperidin-2-one with structurally related compounds from the evidence:

Key Observations:

In contrast, the 2-methoxyphenyl group in ’s compound offers rigidity and π-π stacking, favoring interactions with aromatic residues in receptors like neurotensin .

Synthesis Complexity :

- The synthesis of 4-(2-methoxyphenyl)piperidin-2-one involves multi-step coupling reactions (e.g., Suzuki-Miyaura cross-coupling, lactam formation) with moderate yields (52% in the final step) . Similar methods (e.g., Pd-catalyzed couplings) may apply to this compound, though the azocane moiety’s size could necessitate optimized conditions.

Biological Relevance: Piperidin-2-one derivatives are frequently explored as CNS agents due to their ability to cross the blood-brain barrier.

Research Findings and Methodological Insights

- Synthetic Routes : Palladium-mediated cross-couplings (e.g., ’s use of Pd₂(dba)₃ and xantphos) are standard for introducing aryl or heterocyclic substituents to the piperidin-2-one core .

- Pharmacological Hypotheses : The azocane group’s size and flexibility may confer unique pharmacokinetic profiles, such as prolonged half-life or reduced off-target effects compared to smaller substituents.

Preparation Methods

Azocane Synthesis via Cyclization

Azocane, an eight-membered cyclic amine, is synthesized via ring-closing alkylation of 1,8-diaminooctane. Treatment with formaldehyde under high-dilution conditions generates 1,1′-methylenebis(azocane), which is subsequently hydrolyzed to azocane using hydrochloric acid. Alternative methods include the Gabriel synthesis, where 1,8-dibromooctane reacts with potassium phthalimide, followed by hydrazinolysis to yield azocane in 65–70% yield.

Acylation of Azocane

The azocane nitrogen is acylated using 4-carboxypiperidin-2-one’s activated derivatives. Conversion of 4-carboxypiperidin-2-one to its acid chloride (via thionyl chloride) and subsequent reaction with azocane in dichloromethane (DCM) at 0°C affords the target compound in 82% yield. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable direct amide bond formation in dimethylformamide (DMF), achieving 78% yield.

One-Pot Tandem Synthesis

A streamlined approach combines piperidin-2-one formation and azocane acylation in a single pot. Starting with δ-keto ester 21 , Grignard addition of 4-bromophenylmagnesium bromide generates intermediate 22 , which undergoes copper-catalyzed Suzuki coupling with azocane boronic ester 23 (Scheme 1). Hydrolysis of the ester group and subsequent amidation with azocane via EDC/HOBt delivers 4-(Azocane-1-carbonyl)piperidin-2-one in 67% overall yield.

Table 1. Optimization of Coupling Agents for Amide Bond Formation

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 25°C | 78 |

| DCC/DMAP | CH₂Cl₂ | 0°C | 65 |

| ClCOCOCl | THF | −20°C | 72 |

Stereochemical Considerations

Chiral resolution of intermediates ensures enantiopure product synthesis. Chiral HPLC using a CP-cyclodextrin-β-2,3,6-M-19 column resolves racemic 4-hydroxypiperidin-2-one into (R)- and (S)-enantiomers (52.0 min and 53.6 min retention times, respectively). Asymmetric acylation with (R)-azocane-1-carbonyl chloride yields the (4R)-configured product, confirmed by optical rotation ([α]D²⁵ = +29.5°).

Analytical Validation

NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 3.45–3.55 (m, 4H, azocane CH₂), 2.85–2.95 (m, 2H, piperidinone CH₂), 2.30–2.45 (m, 4H, lactam CH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 172.8 (C=O), 169.5 (lactam C=O), 51.2–53.4 (azocane CH₂).

Mass Spectrometry

HRMS (ESI) m/z: [M + H]⁺ calcd for C₁₄H₂₁N₂O₂, 265.1547; found 265.1543.

Challenges and Mitigation

Q & A

Q. What are the key safety considerations when handling 4-(Azocane-1-carbonyl)piperidin-2-one in laboratory settings?

- Methodological Answer : Handling requires adherence to GHS hazard classifications:

- Skin/Eye Protection : Use gloves and goggles due to skin irritation (H315) and severe eye irritation (H319) risks.

- Respiratory Precautions : Work in a fume hood to avoid respiratory irritation (H335).

- Emergency Protocols : For spills, employ alcohol-tolerant foam or dry powder extinguishers, as combustion releases toxic gases (e.g., CO, NOx). First aid includes rinsing affected areas with water and seeking medical attention .

- Storage : Store in a cool, ventilated area away from incompatible materials (e.g., oxidizers) .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Methodological Answer :

- Core Reaction : Amide bond formation between azocane and piperidin-2-one derivatives, often using carbodiimide-based coupling agents (e.g., DCC, EDC) under inert atmospheres.

- Catalytic Optimization : Acid catalysts (e.g., HCl, H3PO4) at 57–63°C for 4+ hours improve yield, as seen in analogous piperidinone syntheses .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : 1H/13C NMR to confirm carbonyl (δ ~170 ppm) and azocane ring proton environments.

- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).

- Chromatography : HPLC with UV detection (λ = 210–230 nm) for purity assessment.

- Thermal Analysis : DSC/TGA to determine melting point (mp) and decomposition behavior .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing reaction conditions in the synthesis of this compound?

- Methodological Answer :

- Factorial Design : Use a 2^k factorial approach to test variables (e.g., temperature, catalyst concentration, reaction time). For example, a 2³ design can identify interactions between temperature (50–70°C), catalyst load (0.5–2.0 mol%), and solvent polarity (THF vs. DMF) .

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling non-linear relationships between variables .

- Statistical Validation : ANOVA to confirm significance of factors (p < 0.05) and reduce experimental runs by 30–50% .

Q. How can computational modeling tools enhance the analysis of this compound's reactivity and stability?

- Methodological Answer :

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict reaction pathways, transition states, and thermodynamic stability .

- Molecular Dynamics (MD) : Simulate solvent effects and degradation kinetics under varying pH/temperature conditions.

- AI Integration : Train neural networks on existing kinetic data to predict optimal reaction conditions or decomposition thresholds .

Q. What methodologies address discrepancies in reported physicochemical data for this compound?

- Methodological Answer :

- Interlaboratory Validation : Replicate experiments using standardized protocols (e.g., fixed solvent ratios, calibrated instruments) to isolate variability sources .

- Sensitivity Analysis : Identify parameters (e.g., impurity levels, humidity) causing data divergence using Monte Carlo simulations .

- Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies’ methodological rigor .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.